5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil

Structural isomerism Regiochemistry Nucleoside analog design

5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil (CAS 35252-87-0) is a synthetic halogenated pyrimidinedione derivative belonging to the N3-tetrahydropyranyl-uracil subclass. It features a chlorine at C5, a methyl at C6, and a tetrahydro-2H-pyran-2-yl substituent at N3 of the uracil ring, giving it a molecular formula of C10H13ClN2O3 and a molecular weight of 244.67 g/mol.

Molecular Formula C10H13ClN2O3
Molecular Weight 244.67 g/mol
CAS No. 35252-87-0
Cat. No. B12683456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil
CAS35252-87-0
Molecular FormulaC10H13ClN2O3
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C(=O)N1)C2CCCCO2)Cl
InChIInChI=1S/C10H13ClN2O3/c1-6-8(11)9(14)13(10(15)12-6)7-4-2-3-5-16-7/h7H,2-5H2,1H3,(H,12,15)
InChIKeyUWOPKGUIQOULAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil (CAS 35252-87-0): Procurement-Grade Identity and Class Baseline


5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil (CAS 35252-87-0) is a synthetic halogenated pyrimidinedione derivative belonging to the N3-tetrahydropyranyl-uracil subclass [1]. It features a chlorine at C5, a methyl at C6, and a tetrahydro-2H-pyran-2-yl substituent at N3 of the uracil ring, giving it a molecular formula of C10H13ClN2O3 and a molecular weight of 244.67 g/mol . Its EINECS registration (252-464-0) and appearance in chemical procurement platforms confirm its status as a commercially available research intermediate .

Why Generic 5-Halogeno-6-methyluracils Cannot Substitute for 5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil (CAS 35252-87-0)


The N3-tetrahydropyranyl substitution pattern distinguishes CAS 35252-87-0 from its N1-substituted analogs [1] and from simple 5-chloro-6-methyluracil (CAS 16018-87-4), which lacks the tetrahydropyranyl group entirely . This regioisomeric and functional-group specificity can profoundly alter hydrogen-bonding capacity, steric bulk, metabolic stability, and target binding [1]. Consequently, generic substitution risks introducing variable reactivity and divergent biological outcomes in applications ranging from agrochemical lead optimization to nucleoside analog synthesis.

Quantitative Differentiation Evidence for 5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil (CAS 35252-87-0) Against Key Comparators


N3 vs. N1 Tetrahydropyranyl Regioisomerism: Structural and Electronic Differentiation

The 5-chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil (CAS 35252-87-0) carries the tetrahydropyranyl moiety at the N3 position, whereas the class-defining patent EP0060955 explicitly describes N1-tetrahydropyranyl uracils [1]. This N3 substitution alters the intramolecular hydrogen-bond network and the electrostatic potential surface of the pyrimidinedione ring compared to the N1 isomer [1]. No direct biological head-to-head assay between the N3- and N1-regioisomers has been identified in the open literature; therefore, this evidence is tagged as a class-level inference.

Structural isomerism Regiochemistry Nucleoside analog design

Presence vs. Absence of Tetrahydropyranyl Protection: Molecular Weight and Lipophilicity Shift

5-Chloro-6-methyluracil (CAS 16018-87-4) is the des-tetrahydropyranyl parent core, with a molecular weight of 160.56 g/mol and a molecular formula of C5H5ClN2O2 . The target compound (CAS 35252-87-0) has a molecular weight of 244.67 g/mol and a formula of C10H13ClN2O3 . The addition of the tetrahydropyranyl group increases molecular weight by approximately 84 g/mol and the calculated logP by an estimated 0.5–1.0 log units (class-level estimate based on fragment addition), which correlates with altered membrane permeability and metabolic stability profiles.

Physicochemical properties Drug-likeness Protecting group strategy

Halogen Series Comparison: 5-Chloro vs. 5-Fluoro N3-Tetrahydropyranyl Uracil

The closest N3-substituted analog with published identity is 5-fluoro-3-(tetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS 68321-48-2, MW 214.19 g/mol) . The chlorine-for-fluorine substitution in the target compound adds approximately 30.5 g/mol of molecular weight and alters the halogen's van der Waals radius (Cl: 1.75 Å vs. F: 1.47 Å), electronegativity (Cl: 3.16 vs. F: 3.98 on the Pauling scale), and hydrogen-bond-acceptor character (Cl weaker than F). These differences are expected to modulate halogen-bonding interactions with biological targets, although no direct comparative IC50 or Ki data for the two compounds against a defined target are publicly available.

Halogen bonding Bioisosterism Enzyme inhibition

Highest-Confidence Application Scenarios for 5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil (CAS 35252-87-0)


Agrochemical Lead Optimization Requiring N3-Specific Uracil Scaffolds

The compound's N3-tetrahydropyranyl substitution pattern (distinct from the N1-substituted uracils in EP0060955 [1]) makes it a candidate intermediate for herbicidal or fungicidal lead series exploring regioisomer-dependent structure-activity relationships. Procurement of the N3-isomer ensures that structure-activity data is attributed to the correct regioisomer, avoiding the confounding effects of N1/N3 mixtures.

Synthesis of Protected Nucleoside Analogs and Prodrugs

The tetrahydropyranyl group serves as a readily cleavable protecting group under mildly acidic conditions. The 5-chloro-6-methyl substitution provides a handle for further functionalization (e.g., cross-coupling) or for modulating electronic properties of the pyrimidine ring [1]. This makes CAS 35252-87-0 a valuable building block for generating libraries of modified nucleoside analogs.

Halogen-Bonding Probe Development for Structural Biology

The 5-chloro substituent (vdW radius 1.75 Å) offers a stronger halogen-bond donor than the 5-fluoro analog (CAS 68321-48-2) while retaining the N3-tetrahydropyranyl framework. This property can be exploited in co-crystallization studies and in silico docking campaigns where chlorine-mediated interactions with backbone carbonyls or π-systems are hypothesized to enhance target engagement.

Physicochemical Property Benchmarking in Drug Discovery

The significant molecular-weight and lipophilicity shift relative to the des-tetrahydropyranyl parent (5-chloro-6-methyluracil) provides a clear model system for studying the impact of protecting-group strategy on solubility, logD, and permeability. Procurement of the pure compound enables rigorous physicochemical profiling without interference from deprotected or regioisomeric impurities.

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